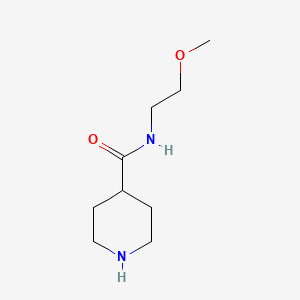

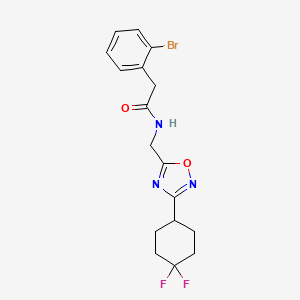

![molecular formula C11H16N2O5 B2679776 Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid CAS No. 926649-64-1](/img/structure/B2679776.png)

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Catalytic Activities of Ruthenium(II) Complexes

Ruthenium(II) carbonyl chloride complexes, including those with cis- and trans-isomers, have been synthesized and characterized for their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Synthesis of Stereosisomers of Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid

Efficient synthesis methods for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been developed, leading to the simplification of synthesis procedures for these unnatural amino acids (Bakonyi et al., 2013).

cis-Selective Synthesis of Pyrrolidines

A concise method for the synthesis of cis-2,5-disubstituted pyrrolidines has been reported, which focuses on N-tert-butoxycarbonylmethyl substitution in a pyroglutamic acid-derived substrate (Hussaini & Moloney, 2004).

Catalytic Activities of Group 6 Metal Carbonyl Complexes

Research on the relative stability of cis- and trans-isomers of bis(NHC)tetracarbonyl complexes of group 6 metals has been conducted, using triazolin- and tetrazolinylidene ligands (Frey et al., 2006).

Scale-up Synthesis of Deuterium-Labeled Cyclobutane Derivatives

Continuous photo flow synthesis has been investigated for the scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives, important for the preparation of various biologically active compounds (Yamashita et al., 2019).

Synthesis of Enantiopure 4-Hydroxypipecolate and Derivatives

A method for synthesizing enantiopure 4-hydroxypipecolate and derivatives from a common dioxopiperidinecarboxylate precursor has been developed, showcasing the synthesis of important cis-4-hydroxy delta-lactams (Marin et al., 2004).

Heterogeneous Oxidation Catalysts from Molybdenum Tetracarbonyl Complexes

Tetracarbonyl complexes of molybdenum have been synthesized and used as precursors for heterogeneous catalysts in the epoxidation of olefins, demonstrating their potential in industrial applications (Neves et al., 2011).

Mécanisme D'action

Mode of Action

The mode of action would depend on the specific targets of the compound. Isoxazoles can interact with various biological targets based on their chemical diversity .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amino groups and can affect the compound’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Isoxazoles can have various molecular and cellular effects due to their diverse biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The Boc group can increase the stability of the compound .

Propriétés

IUPAC Name |

(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEJYQIQKJTMJM-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

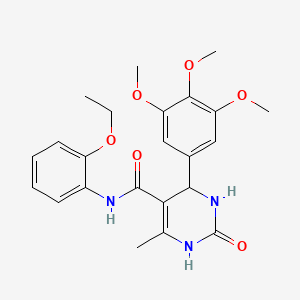

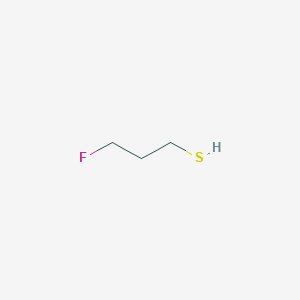

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride](/img/structure/B2679694.png)

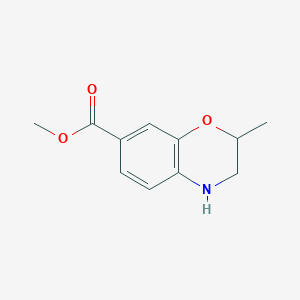

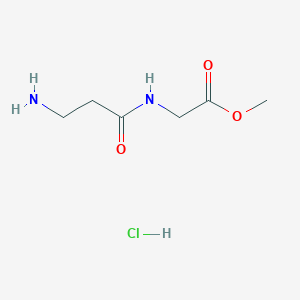

![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)

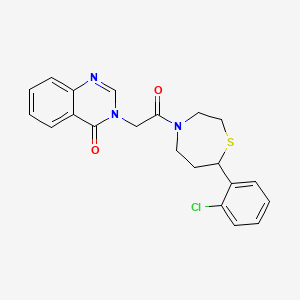

![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)

![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)

![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)

![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)